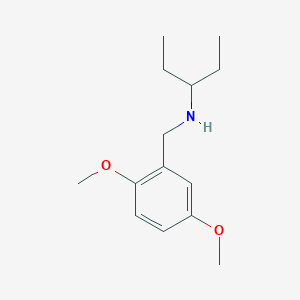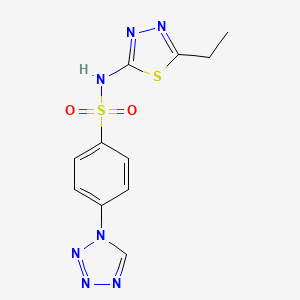
N~2~-(2-chlorophenyl)-N-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-chlorophenyl)-N-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound characterized by the presence of chlorinated phenyl groups and a sulfonyl glycinamide moiety
Preparation Methods
The synthesis of N2-(2-chlorophenyl)-N-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds such as 2-chlorophenylamine and 2,4-dichlorobenzyl chloride. These intermediates undergo nucleophilic substitution reactions to form the desired product. Industrial production methods may involve optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
N~2~-(2-chlorophenyl)-N-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N~2~-(2-chlorophenyl)-N-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N2-(2-chlorophenyl)-N-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N~2~-(2-chlorophenyl)-N-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide can be compared with other similar compounds, such as:
N~2~-(2-chlorophenyl)-N-(2,4-dichlorobenzyl)glycinamide: Lacks the phenylsulfonyl group, which may affect its chemical reactivity and biological activity.
N~2~-(2-chlorophenyl)-N-(phenylsulfonyl)glycinamide: Lacks the 2,4-dichlorobenzyl group, which may influence its overall properties.
N~2~-(2,4-dichlorobenzyl)-N-(phenylsulfonyl)glycinamide: Lacks the 2-chlorophenyl group, which may impact its interactions with molecular targets. The presence of the phenylsulfonyl group in N2-(2-chlorophenyl)-N-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide contributes to its unique chemical and biological properties, distinguishing it from these similar compounds.
Properties
Molecular Formula |
C21H17Cl3N2O3S |
|---|---|
Molecular Weight |
483.8 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-[(2,4-dichlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C21H17Cl3N2O3S/c22-16-11-10-15(19(24)12-16)13-25-21(27)14-26(20-9-5-4-8-18(20)23)30(28,29)17-6-2-1-3-7-17/h1-12H,13-14H2,(H,25,27) |
InChI Key |
KJAGCESKIOIBCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide](/img/structure/B12477154.png)

![10-(3,4-dihydroxyphenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12477171.png)
![3,4,5-triethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B12477175.png)

![ethyl 2-[(2-ethoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12477180.png)
![N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]alaninamide](/img/structure/B12477182.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B12477191.png)
![7,7-dimethyl-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12477203.png)
![6-(Furan-2-yl)-2-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B12477210.png)

![1-(3-Chloro-4-methylphenyl)-3-methyl-4,6-bis(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B12477228.png)


